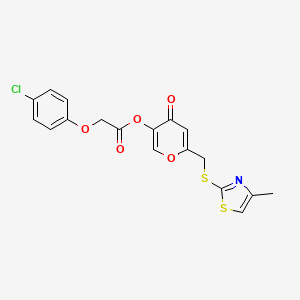
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate is a useful research compound. Its molecular formula is C18H14ClNO5S2 and its molecular weight is 423.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenoxy)acetate, identified by the CAS number 896305-67-2, is a complex organic compound notable for its diverse biological activities. This compound is primarily recognized as an intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. The structural features of this compound, particularly the thiazole and pyran rings, play a significant role in its biological activity and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O5S, with a molecular weight of approximately 378.41 g/mol. The presence of various functional groups, including thiazole and pyran moieties, suggests potential interactions with biological targets that are critical for pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O5S |
| Molecular Weight | 378.41 g/mol |
| Structural Features | Thiazole, Pyran rings |
| CAS Number | 896305-67-2 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The thiazole ring may interact with enzymes or receptors, modulating their activity. The pyran ring and the chlorophenoxy group contribute to the compound’s overall binding affinity and specificity, leading to various biological effects such as enzyme inhibition or disruption of cellular processes.
Biological Activities
Research indicates that compounds with similar structures exhibit significant pharmacological effects. Notable activities associated with this compound include:
1. Antibacterial Activity
this compound has been investigated for its antibacterial properties, particularly against Gram-positive bacteria. Studies on related thiazole derivatives have shown promising results in inhibiting bacterial growth, suggesting that this compound may possess similar capabilities .
2. Anticonvulsant Activity
Thiazole derivatives have been documented to exhibit anticonvulsant properties. Analogous compounds have demonstrated efficacy in electroshock seizure tests, indicating that this compound may also contribute to seizure protection through similar mechanisms .
3. Cytotoxic Activity
Research has highlighted the cytotoxic potential of thiazole-containing compounds against various cancer cell lines. For instance, certain thiazole derivatives have shown significant activity against Bcl-2 Jurkat and A431 cell lines, suggesting that this compound could be further explored for its anticancer properties.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of various thiazole derivatives, revealing that compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial properties. This supports the hypothesis that this compound may similarly enhance antibacterial efficacy due to its structural components .
Case Study 2: Anticonvulsant Screening
In a screening for anticonvulsant activity, several thiazole analogs were tested in animal models. The results indicated that modifications in the phenyl ring significantly influenced the anticonvulsant potency. This suggests that further structural optimization of this compound could yield compounds with improved therapeutic profiles.
Propiedades
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5S2/c1-11-9-26-18(20-11)27-10-14-6-15(21)16(7-23-14)25-17(22)8-24-13-4-2-12(19)3-5-13/h2-7,9H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVPEPPYJZCLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













